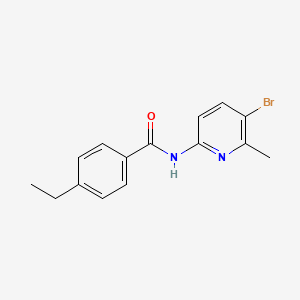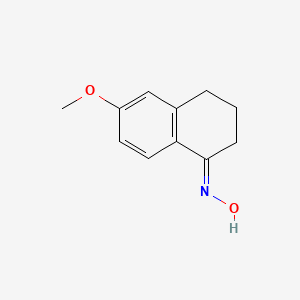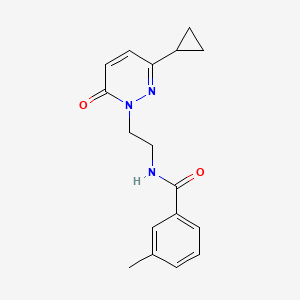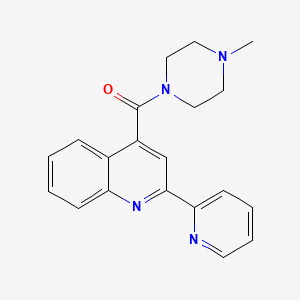
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEB belongs to the family of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB pathways. In inflammatory and painful conditions, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been found to inhibit the production of pro-inflammatory cytokines and modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to have diverse biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channels and receptors, and inhibition of pro-inflammatory cytokine production. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide for lab experiments is its high selectivity towards cancer cells, which allows for targeted cancer therapy with minimal side effects. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide also has low toxicity and is well-tolerated in animal models. However, one of the limitations of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is its poor solubility in water, which can affect its bioavailability and limit its therapeutic efficacy.
Orientations Futures
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide research, including the optimization of its synthesis method to improve its yield and purity, the investigation of its efficacy in combination with other anticancer drugs, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Further studies are also needed to elucidate the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and its potential side effects in humans.
Conclusion:
In conclusion, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its anticancer, anti-inflammatory, and analgesic effects, and has shown low toxicity and high selectivity towards cancer cells. Future research on N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is needed to optimize its synthesis method, investigate its efficacy in combination with other drugs, and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with 5-bromo-6-methylpyridin-2-amine in the presence of a base to produce N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. The yield of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYDLEQFZFNGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)


![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)


![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)